I(2)-Cyclodextrin Sulfobutyl Ether Sodium
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Overview
Description
I(2)-Cyclodextrin Sulfobutyl Ether Sodium is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The modification with sulfobutyl ether groups enhances the solubility and stability of the cyclodextrin, making it useful in various applications, particularly in pharmaceuticals and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I(2)-Cyclodextrin Sulfobutyl Ether Sodium typically involves the reaction of cyclodextrin with 1,4-butane sultone under alkaline conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the cyclodextrin react with the sultone to form the sulfobutyl ether derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves controlling reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
I(2)-Cyclodextrin Sulfobutyl Ether Sodium can undergo various chemical reactions, including:
Oxidation: The sulfobutyl ether groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfobutyl ether groups.
Substitution: The hydroxyl groups on the cyclodextrin can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and sulfonates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can introduce various functional groups onto the cyclodextrin .
Scientific Research Applications
I(2)-Cyclodextrin Sulfobutyl Ether Sodium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of I(2)-Cyclodextrin Sulfobutyl Ether Sodium involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic sulfobutyl ether groups enhance solubility in aqueous environments. This dual functionality allows it to improve the solubility, stability, and bioavailability of various compounds .
Comparison with Similar Compounds
Similar Compounds
Hydroxypropyl-β-cyclodextrin: Another modified cyclodextrin with hydroxypropyl groups, used for similar applications but with different solubility and stability profiles.
Methyl-β-cyclodextrin: Modified with methyl groups, it has different solubility characteristics and is used in different applications.
Uniqueness
I(2)-Cyclodextrin Sulfobutyl Ether Sodium is unique due to its enhanced solubility and stability compared to other cyclodextrin derivatives. The presence of sulfobutyl ether groups provides additional functionalization options, making it versatile for various applications in pharmaceuticals, chemistry, and industry .
Properties
Molecular Formula |
C50H86Na2O41S2 |
---|---|
Molecular Weight |
1453.3 g/mol |
InChI |
InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);; |
InChI Key |
GLKRYQAPWKGENZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)O)COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
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